

Allylescaline salt formation and purification techniques

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Compound Focus: Allylescaline

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Chemical and Pharmacological Profile of Allylescaline

Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) is a synthetic phenethylamine and a mescaline analog. It acts as a **serotonin 5-HT₂ receptor agonist**, which is believed to underpin its psychedelic effects [1]. The freebase form is an oil, making conversion to a salt standard for purification and handling.

Summary of Allylescaline Properties

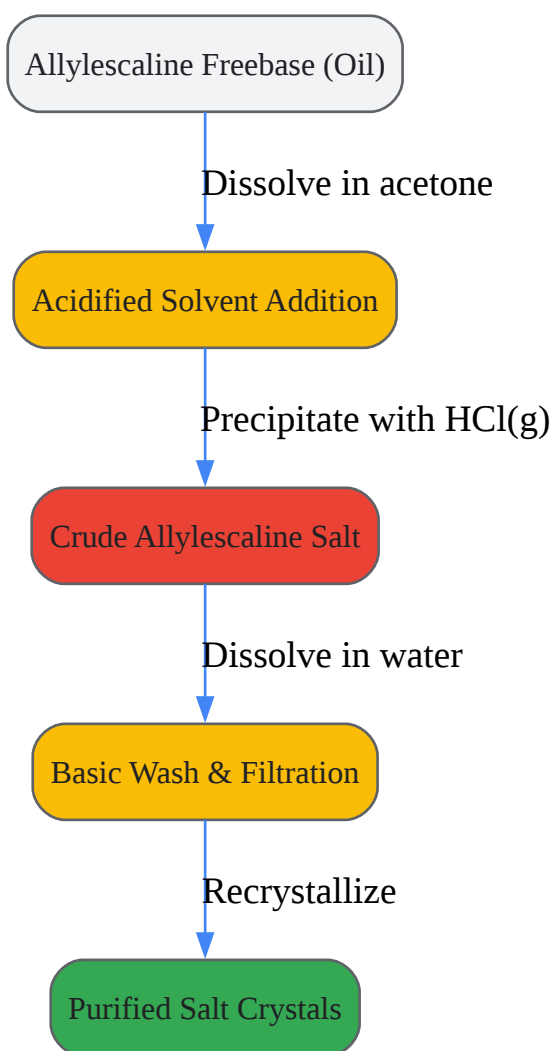
Property	Description
IUPAC Name	2-(4-(Allyloxy)-3,5-dimethoxyphenyl)ethan-1-amine [1]
Molecular Formula	C ₁₃ H ₁₉ NO ₃ [1]
Molecular Weight	237.30 g/mol [1]
Freebase Form	Oil (typical for amines)
Common Salt Forms	Hydrochloride (HCl), Sulfate
Drug Class	Serotonergic psychedelic; 5-HT _{2A/2B/2C} receptor agonist [1]

Property	Description
Reported Human Dosage (Oral)	20 - 35 mg (as a salt, likely HCl) [1]

Salt Formation and Preliminary Purification

This protocol outlines the conversion of **allylescaline** freebase oil to a crystalline hydrochloride salt, followed by a basic wash to remove acidic impurities.

Workflow for Salt Formation & Purification



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Materials

- **Allylescaline** freebase
- Anhydrous acetone or diethyl ether
- Hydrochloric acid (HCl) gas or concentrated HCl in an alcoholic solvent (e.g., isopropanol)
- Anhydrous ethyl acetate or acetone (for recrystallization)
- Deionized water
- Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
- Equipment: Glass vessels, magnetic stirrer, heating mantle, vacuum filtration setup, pH paper, ice bath.

Procedure

- **Dissolution:** Dissolve the **allylescaline** freebase oil in a minimal volume of anhydrous acetone in a round-bottom flask with stirring.
- **Salt Formation:** Slowly add an equimolar amount of HCl, either as a gas bubbled through the solution or as a concentrated solution in isopropanol. Maintain the temperature in an ice bath (0-5°C) during addition.
- **Precipitation:** The **allylescaline** hydrochloride salt should precipitate as a white solid. If crystallization does not initiate, seed with a crystal or gently evaporate some solvent.
- **Filtration:** Collect the crude solid via vacuum filtration. Wash the crystals with a small amount of ice-cold acetone.
- **Basic Wash (Impurity Removal):** Dissolve the crude salt in a minimal amount of deionized water. Wash the aqueous solution with a non-polar solvent like diethyl ether or ethyl acetate (2-3 times) to remove neutral organic impurities.
- **Recrystallization:** For further purification, recrystallize the salt from a solvent system like anhydrous ethyl acetate or acetone. Dissolve the crude salt with heating in a minimal volume of solvent and allow it to cool slowly to room temperature, then to 0°C to form crystals.
- **Drying:** Collect the final crystals by vacuum filtration and dry them thoroughly in a desiccator under vacuum.

Chromatographic Purification Strategy

For high-purity analytical standards, chromatographic separation is essential. **Allylescaline**, being a moderately polar amine, is best suited for **Reversed-Phase Chromatography** [2] [3].

Method Development Parameters

Parameter	Recommendation	Rationale
Mode	Reversed-Phase (RP)	Ideal for polar to moderately polar compounds [2] [3].
Stationary Phase	C18 (L1)	Standard for RP separation; provides strong hydrophobic retention [3].
Mobile Phase	A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA)	TFA acts as an ion-pairing agent, improving peak shape for basic amines [3].
Gradient	5% B to 95% B over 20-30 minutes	Effective for eluting a single target analyte from complex impurities.
Detection	UV (220 nm - 280 nm)	Phenethylamines contain aromatic rings suitable for UV detection.

Solubility Guide for Purification

Solvent	Allylescaline HCl Solubility	Application Note
Water	High	Suitable for loading onto reversed-phase columns [3].
Methanol	High	Mobile phase component; sample preparation.
Acetonitrile	Moderate to High	Primary organic modifier in RP mobile phase [3].
Ethanol (96%)	~10 mg/mL (Reported for Mescaline HCl) [4]	Recrystallization solvent (requires testing).
Acetone	Low	Solvent for salt formation and washing.
Diethyl Ether	Low	Washing crude product to remove non-polar impurities.

Analytical Characterization and Quality Control

A multi-technique approach is required to confirm the identity and purity of the final product.

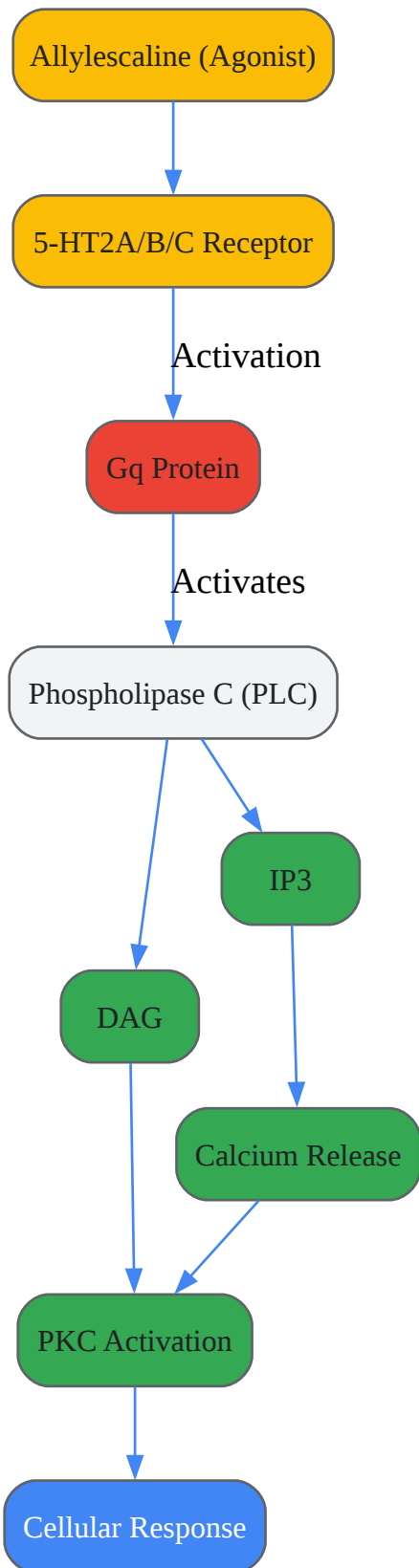
Suggested Analytical Methods

Technique	Purpose	Expected Outcome
Melting Point	Assess purity and crystalline form	A sharp, characteristic melting point range ($\leq 2^\circ\text{C}$).
Thin-Layer Chromatography (TLC)	Rapid purity check	A single spot under UV and after ninhydrin staining [4].
High-Performance Liquid Chromatography (HPLC)	Quantitative purity assessment	A single, symmetric peak at 254/280 nm (purity >98%).
Mass Spectrometry (MS)	Confirm molecular identity	[M+H] ⁺ ion at m/z 238.1 for the freebase.
Nuclear Magnetic Resonance (NMR) (¹ H & ¹³ C)	Confirm molecular structure and purity	Spectra matching the proposed structure with no extraneous signals.

Pharmacological Activity and Target

Allylescaline's primary mechanism of action is agonism at serotonin receptors. A 2025 study confirms it is a potent agonist at the 5-HT_{2A}, 5-HT_{2B}, and 5-HT_{2C} receptors [1]. This polypharmacology is common among psychedelic phenethylamines and is a key consideration for therapeutic development.

Serotonin Receptor Signaling Pathway



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Critical Research Considerations

- **Purity is Paramount:** Biological activity and safety profiles are highly dependent on chemical purity. Impurities can lead to misinterpretation of pharmacological data and increased toxicity [4].
- **Analytical Rigor:** Do not rely on a single analytical method. The combination of HPLC, MS, and NMR is considered the gold standard for confirming the identity and purity of novel research compounds.
- **Legal and Ethical Compliance:** **Allylescaline** is a controlled substance in many jurisdictions (e.g., Sweden) [1] and is often covered under analogue laws in others (e.g., USA) [1]. All research must comply with local regulations and be conducted under appropriate ethical oversight.

Conclusion

This document provides a foundational framework for the salt formation, purification, and analysis of **allylescaline**. The proposed protocols are based on standard chemical practice and should be validated and optimized in a controlled laboratory setting.

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References

1. - Wikipedia Allylescaline [en.wikipedia.org]
2. How do I choose between Normal- or Reversed - phase flash column... [biotage.com]
3. - Reversed - Wikipedia phase chromatography [en.wikipedia.org]
4. Is all mescaline salts created equally? Isotopes or just purity? [forum.dmt-nexus.me]

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